Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
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Overview
Description
“Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt”, also known as Dibutyryl-cyclic GMP (dibutyryl-cGMP), is a cell-permeable, cGMP analog that activates cGMP-dependent protein kinase . It has been used in a wide variety of research applications to mimic cGMP interactions and effects on different biological molecules .
Molecular Structure Analysis
The molecular formula of this compound is C18H23N5NaO9P, and its molecular weight is 507.4 . The formal name is N-(1-oxobutyl)-cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate guanosine, monosodium salt .Scientific Research Applications
Molecular Synthesis and Structural Analysis
Guanosine derivatives, like Guanosine 3',5'-monophosphate (cyclic GMP), have been utilized in various synthetic reactions and structural analyses. For instance, Guanosine 5′-phosphate, 2′,3′-cyclic phosphate has been used as a substrate in the synthesis of ribonuclease T1, enabling the formation of specific dinucleoside diphosphates (Rowe & Smith, 1971). Additionally, the molecular structure of the free acid of guanosine 3',5'-cyclic monophosphate has been determined using X-ray diffraction, revealing its existence as a zwitterion in the solid state and similarities with the structure of the sodium salt (Druyan & Sparagana, 1976).
Biological Effects and Cellular Mechanisms
Guanosine derivatives play significant roles in biological processes. For example, cyclic GMP and cholinergic agents have been shown to stimulate the incorporation of phosphate into specific nuclear acidic proteins of horse peripheral blood lymphocytes, indicating a potential role in lymphocyte proliferation (Johnson & Hadden, 1975). Similarly, guanosine 3',5'-monophosphate has been observed to activate an influx of calcium ions in the membranes of cattle rod outer segments, suggesting a direct interaction with intrinsic membrane components (Caretta & Cavaggioni, 1983).
Aggregation and Crystal Formation
Research has also explored the aggregate formation and crystalline structure of guanosine derivatives. For instance, the disodium salt of guanosine 5'-monophosphate has been shown to form a clear helical nature, with guanine bases stacked perpendicular to the helix axis, indicating potential for quadruple helix formation (Lipanov, Quintana, & Dickerson, 1990). Additionally, guanosine-5′-phosphate can crystallize in bundles, giving a fiber-like X-ray diffraction pattern, suggesting a structure similar to the arrangement of residues in poly(rG) (Zimmerman, 1976).
Conformation and Bonding Studies
Studies have also focused on the conformation and hydrogen bonding of guanosine derivatives. For example, Fourier transform infrared spectra have been used to study the N7-bound cations of guanosine-5′monophosphate disodium salt, providing insight into the perturbation on the guanine ring system due to methylation, protonation, or metalation (Tajmir-Riahi & Theophanides, 1984).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt involves the conversion of guanosine to the desired compound through a series of reactions.", "Starting Materials": [ "Guanosine", "1-oxobutyl chloride", "Triethylamine", "Diisopropylethylamine", "2-Butanol", "Sodium phosphate", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Guanosine is reacted with 1-oxobutyl chloride and triethylamine in dry DMF to form N-(1-oxobutyl) guanosine.", "Step 2: N-(1-oxobutyl) guanosine is reacted with diisopropylethylamine and 2-butanol in THF to form N-(1-oxobutyl)-2'-butanoyl guanosine.", "Step 3: N-(1-oxobutyl)-2'-butanoyl guanosine is reacted with sodium phosphate and sodium hydroxide in methanol to form Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt." ] } | |
CAS No. |
51116-00-8 |
Molecular Formula |
C18H23N5NaO9P |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
sodium;[6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |
InChI Key |
MGBPJXVWDGGLKI-UHFFFAOYSA-M |
SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Synonyms |
Dibutyryl-cGMP; Dibutyryl Guanosine 3’,5’-cyclic monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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